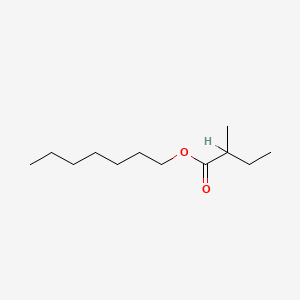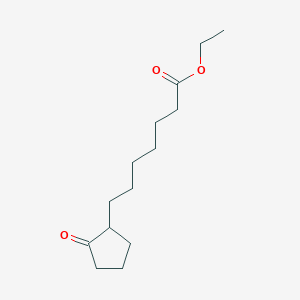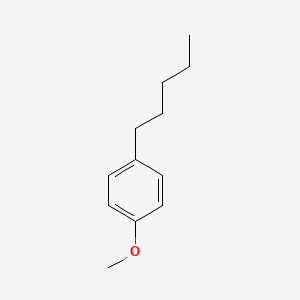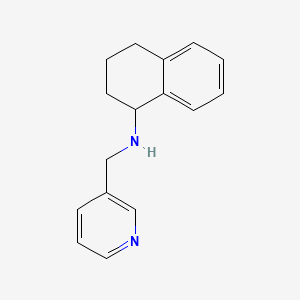
decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexanoic acid;octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexanoic acid;octanoic acid is a chemical compound primarily used as a plasticizer in the production of various plastic products . This compound is a mixture of esters formed by combining hexanedioic acid with decanoic acid, heptanoic acid, octanoic acid, and pentaerythritol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, mixed esters with decanoic acid, heptanoic acid, octanoic acid and pentaerythritol involves esterification reactions. Hexanedioic acid reacts with decanoic acid, heptanoic acid, octanoic acid, and pentaerythritol under acidic conditions to form the mixed esters . The reaction typically requires a catalyst, such as sulfuric acid, and is conducted at elevated temperatures to drive the esterification process to completion.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process involves continuous monitoring of temperature, pressure, and reaction time to ensure the desired product quality and yield .
Chemical Reactions Analysis
Types of Reactions
decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexanoic acid;octanoic acid undergoes various chemical reactions, including:
Hydrolysis: The esters can be hydrolyzed back to their corresponding acids and alcohols in the presence of water and an acid or base catalyst.
Transesterification: The esters can react with other alcohols to form new esters and alcohols.
Oxidation: The esters can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Transesterification: Alcohols (e.g., methanol, ethanol), acid or base catalysts.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Major Products Formed
Hydrolysis: Hexanedioic acid, decanoic acid, heptanoic acid, octanoic acid, and pentaerythritol.
Transesterification: New esters and alcohols.
Oxidation: Carboxylic acids.
Scientific Research Applications
decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexanoic acid;octanoic acid is widely used in scientific research and industry due to its plasticizing properties . Some of its applications include:
Chemistry: Used as a plasticizer in the synthesis of polymers and resins.
Biology: Investigated for its potential use in biocompatible materials.
Medicine: Studied for its potential use in drug delivery systems.
Industry: Used in the production of flexible and durable plastic products.
Mechanism of Action
The mechanism of action of hexanedioic acid, mixed esters with decanoic acid, heptanoic acid, octanoic acid and pentaerythritol involves its ability to interact with polymer chains, increasing their flexibility and reducing brittleness . The esters form intermolecular interactions with the polymer chains, which enhances the overall properties of the plastic products.
Comparison with Similar Compounds
decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexanoic acid;octanoic acid is unique due to its specific combination of esters, which provides a balance of flexibility and durability . Similar compounds include:
Hexanedioic acid, mixed esters with decanoic acid and octanoic acid: Provides similar plasticizing properties but may lack the same level of flexibility.
Hexanedioic acid, mixed esters with heptanoic acid and pentaerythritol: Offers good plasticizing properties but may not be as durable.
These comparisons highlight the unique combination of properties provided by hexanedioic acid, mixed esters with decanoic acid, heptanoic acid, octanoic acid and pentaerythritol, making it a valuable compound in various applications .
Properties
CAS No. |
68130-55-2 |
|---|---|
Molecular Formula |
C36H72O13 |
Molecular Weight |
712.9 g/mol |
IUPAC Name |
decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexanoic acid;octanoic acid |
InChI |
InChI=1S/C10H20O2.C8H16O2.C6H10O4.C6H14O3.C6H12O2/c1-2-3-4-5-6-7-8-9-10(11)12;1-2-3-4-5-6-7-8(9)10;7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9;1-2-3-4-5-6(7)8/h2-9H2,1H3,(H,11,12);2-7H2,1H3,(H,9,10);1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3;2-5H2,1H3,(H,7,8) |
InChI Key |
YCGWUEYSZNACHN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCC(=O)O.CCC(CO)(CO)CO.C(CCC(=O)O)CC(=O)O |
Canonical SMILES |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCC(=O)O.CCC(CO)(CO)CO.C(CCC(=O)O)CC(=O)O |
Key on ui other cas no. |
68130-55-2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1605425.png)












